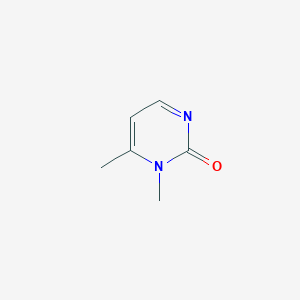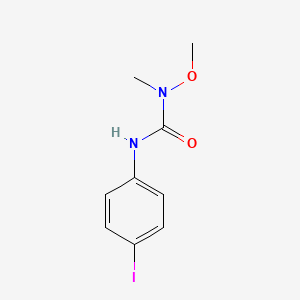
N'-(4-Iodophenyl)-N-methoxy-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Iodophenyl)-N-methoxy-N-methylurea is an organic compound belonging to the class of phenylureas It is characterized by the presence of an iodophenyl group, a methoxy group, and a methylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Iodophenyl)-N-methoxy-N-methylurea typically involves the reaction of 4-iodoaniline with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Iodoaniline+Methyl Isocyanate→N’-(4-Iodophenyl)-N-methoxy-N-methylurea
Industrial Production Methods
Industrial production of N’-(4-Iodophenyl)-N-methoxy-N-methylurea involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-Iodophenyl)-N-methoxy-N-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other functional groups using reagents such as phenylboronic acid in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution: Phenylboronic acid, palladium catalyst, and suitable solvents.
Oxidation: Oxidizing agents such as lead dioxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Substitution: Formation of biphenyl derivatives.
Oxidation: Formation of oxidized phenylurea derivatives.
Reduction: Formation of reduced phenylurea derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(4-Iodophenyl)-N-methoxy-N-methylurea has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N’-(4-Iodophenyl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclohexyl-N’-(4-iodophenyl)urea
- N-(4-iodophenyl)-β-alanine derivatives
- N-4-iodophenyl-N′-2-chloroethylurea
Uniqueness
N’-(4-Iodophenyl)-N-methoxy-N-methylurea is unique due to the presence of both methoxy and methylurea groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
13347-23-4 |
|---|---|
Molekularformel |
C9H11IN2O2 |
Molekulargewicht |
306.10 g/mol |
IUPAC-Name |
3-(4-iodophenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C9H11IN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) |
InChI-Schlüssel |
AMRYXLSMDJYEMP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)NC1=CC=C(C=C1)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


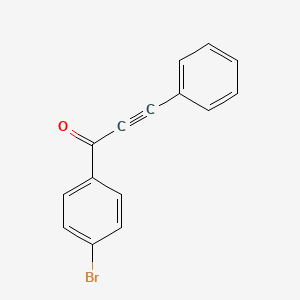
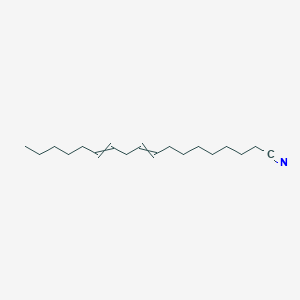
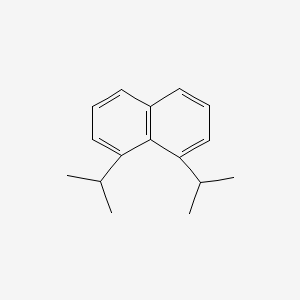
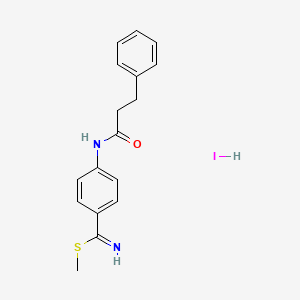
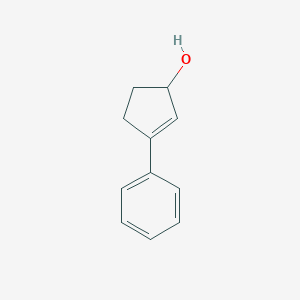
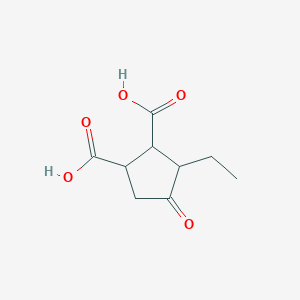
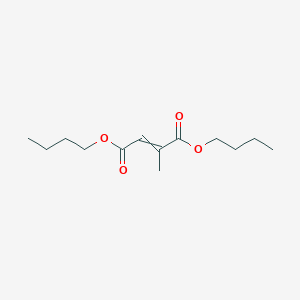
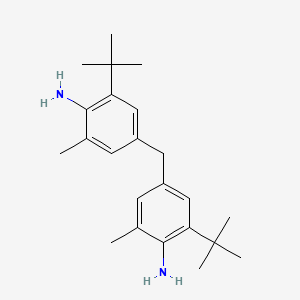
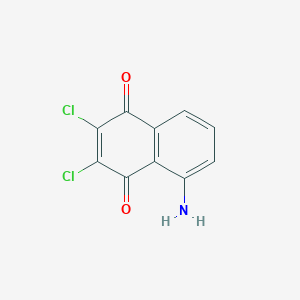
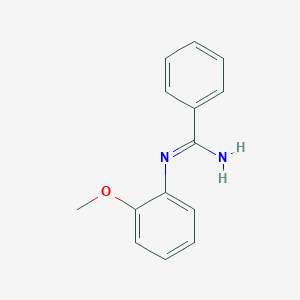
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)


